molecular formula C7H14ClNO2 B1355034 Ethyl pyrrolidine-3-carboxylate hydrochloride CAS No. 80028-44-0

Ethyl pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B1355034
CAS No.: 80028-44-0
M. Wt: 179.64 g/mol
InChI Key: AYYKCALHTPKNOI-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of ethyl pyrrolidine-3-carboxylate hydrochloride centers around a five-membered saturated pyrrolidine ring bearing an ethyl carboxylate substituent at the 3-position. The compound exists with the Chemical Abstracts Service registry number 80028-44-0 and maintains structural integrity through ionic interactions between the protonated pyrrolidine nitrogen and the chloride counterion. The stereochemical configuration of the molecule reveals critical asymmetric centers that influence its three-dimensional spatial arrangement and subsequent chemical reactivity patterns.

The pyrrolidine ring adopts a puckered conformation characteristic of five-membered saturated heterocycles, with the nitrogen atom serving as both a structural anchor and a site for protonation in the hydrochloride salt form. Comparative studies of related pyrrolidine derivatives demonstrate that substitution at the 3-position significantly influences the overall molecular geometry and conformational preferences. The ethyl carboxylate group extends from the ring system, creating additional conformational flexibility through rotation about the carbon-carbon and carbon-oxygen bonds within the ester functionality.

Stereochemical analysis reveals that the compound can exist in both enantiomeric forms, with the (S)-enantiomer being commercially available and extensively characterized. The absolute configuration significantly impacts the compound's biological activity and synthetic utility as a chiral building block. The spatial arrangement of substituents around the pyrrolidine ring creates distinct molecular recognition patterns that influence intermolecular interactions and solid-state packing arrangements.

Properties

IUPAC Name

ethyl pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-3-4-8-5-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYKCALHTPKNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512499
Record name Ethyl pyrrolidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80028-44-0
Record name Ethyl pyrrolidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl pyrrolidine-3-carboxylate hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization and Reduction Route

This method involves the cyclization of alkyl pent-2-ynoate derivatives to form pyrrolidine intermediates, followed by catalytic hydrogenation to yield the pyrrolidine-3-carboxylate ester.

Step Description Conditions Notes
a) Cyclization Reaction of alkyl pent-2-ynoate or pent-2-enamide derivatives Temperature: -30°C to reflux; Solvents: THF, ethyl acetate, dichloromethane, toluene Cyclization may be catalyzed by trifluoroacetic acid or amine compounds
b) Reduction Catalytic hydrogenation of alkyl 4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate Catalyst: Pd/C, PtO2, Raney Nickel; Solvent: alcohols (methanol, ethanol), ethers, esters Hydrogen pressure and temperature optimized for complete reduction
c) Salt formation Treatment with HCl to form hydrochloride salt Standard acid-base reaction Enhances compound stability and crystallinity

This approach allows for stereochemical control by using optically active starting materials or chiral auxiliaries during cyclization, such as camphorsultam derivatives, to obtain enantiomerically enriched products.

Protection and Functional Group Manipulation Route

An alternative method involves the protection of the pyrrolidine nitrogen and hydroxyl groups, followed by functional group transformations to install the ester and amine functionalities.

Step Description Conditions Notes
a) Protection Use of protecting groups such as benzyl or allyloxycarbonyl on the pyrrolidine nitrogen Solvents: heptane, ethyl acetate; Temperature: 0-70°C Protecting groups facilitate selective reactions and improve yields
b) Hydroxyl activation Conversion of 3-hydroxy-pyrrolidine derivatives to mesylates or other leaving groups Reagents: mesyl chloride, triethylamine; Temperature: 0-5°C Enables nucleophilic substitution for amine introduction
c) Amination Nucleophilic substitution with primary amines to introduce the amino group Solvent: tetrahydrofuran; Temperature: 0-70°C High optical and chemical yields reported
d) Deprotection and salt formation Removal of protecting groups and formation of hydrochloride salt Conditions vary depending on protecting groups Final purification by silica gel chromatography

This method is exemplified by the preparation of benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate and its subsequent conversion to ethyl pyrrolidine-3-carboxylate hydrochloride with high enantiomeric excess (e.e. ~97%).

Parameter Cyclization & Reduction Route Protection & Functional Group Manipulation Route
Starting Materials Alkyl pent-2-ynoate derivatives Protected pyrrolidine hydroxy derivatives
Key Reactions Cyclization, catalytic hydrogenation Protection, mesylation, nucleophilic substitution
Catalysts/Reagents Pd/C, PtO2, Raney Nickel, TFA Mesyl chloride, triethylamine, primary amines
Solvents Alcohols, ethers, chlorinated hydrocarbons Heptane, ethyl acetate, tetrahydrofuran
Temperature Range -30°C to reflux 0-70°C
Optical Purity High with chiral auxiliaries High (e.e. ~97%)
Yield Generally high, scalable High, requires purification
Advantages Direct ring formation, fewer steps Selective functionalization, versatile
Disadvantages Requires hydrogenation setup Multiple protection/deprotection steps
  • Use of optically active chiral auxiliaries such as camphorsultam during cyclization improves enantiomeric purity and yield.
  • Catalytic hydrogenation conditions (catalyst type, pressure, solvent) critically affect the reduction efficiency and stereochemical integrity.
  • Protection strategies using benzyl or allyloxycarbonyl groups enable selective transformations and facilitate purification.
  • Mesylation of hydroxyl groups followed by nucleophilic substitution with primary amines is a reliable method to introduce the amino functionality with high stereoselectivity.
  • Formation of the hydrochloride salt enhances compound stability, crystallinity, and ease of handling for downstream applications.

The preparation of this compound involves sophisticated synthetic routes that balance stereochemical control, yield, and purity. The two main approaches—cyclization followed by reduction, and protection-functionalization sequences—offer complementary advantages. Selection of method depends on available starting materials, desired optical purity, and scale of synthesis. Both methods are well-documented in patent literature and research publications, providing robust protocols for the synthesis of this important chiral intermediate.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl pyrrolidine-3-carboxylate hydrochloride can undergo hydrolysis under both acidic and basic conditions. The ester bond can be hydrolyzed to yield pyrrolidine-3-carboxylic acid and ethanol:Ethyl pyrrolidine 3 carboxylate hydrochloride+H2OPyrrolidine 3 carboxylic acid+Ethanol\text{Ethyl pyrrolidine 3 carboxylate hydrochloride}+H_2O\rightarrow \text{Pyrrolidine 3 carboxylic acid}+\text{Ethanol}This reaction is significant in organic synthesis, allowing the conversion of the ester into a carboxylic acid, which can further participate in various reactions such as amide formation or decarboxylation.

Nucleophilic Substitution Reactions

The compound is also involved in nucleophilic substitution reactions due to the presence of the carboxylate group. This allows for the formation of various derivatives through nucleophilic attack by amines or alcohols:R Nu+Ethyl pyrrolidine 3 carboxylate hydrochlorideR NH Pyrrolidine 3 carboxylate+EtOH\text{R Nu}+\text{Ethyl pyrrolidine 3 carboxylate hydrochloride}\rightarrow \text{R NH Pyrrolidine 3 carboxylate}+\text{EtOH}Where RNuR-Nu represents a nucleophile such as an amine.

Esterification Reactions

Esterification reactions can be performed using this compound as a reactant, where it reacts with an alcohol in the presence of an acid catalyst to form new esters:Pyrrolidine 3 carboxylic acid+R OHR O Pyrrolidine 3 carboxylic acid+H2O\text{Pyrrolidine 3 carboxylic acid}+\text{R OH}\rightarrow \text{R O Pyrrolidine 3 carboxylic acid}+H_2OThis reaction is useful for synthesizing various esters that may have different biological activities.

Synthetic Pathways

Several synthetic routes have been developed for producing this compound:

Hydrogenation Processes

Hydrogenation processes have also been employed to synthesize ethyl pyrrolidine-3-carboxylate from corresponding precursors, utilizing catalysts like palladium-on-carbon or Raney nickel under controlled conditions .

Biological Activities

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • Role as an Intermediate : Ethyl pyrrolidine-3-carboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its ability to enhance drug efficacy and specificity makes it a valuable asset in drug formulation .

2. Chiral Synthesis

  • Asymmetric Synthesis : The compound's chiral nature allows it to be utilized in asymmetric synthesis, which is crucial for creating enantiomerically pure compounds. This property is particularly important for developing drugs with fewer side effects and improved therapeutic profiles .

3. Biochemical Research

  • Enzyme Activity Studies : this compound is employed in studies related to enzyme activity and metabolic pathways. It helps researchers understand biological processes and develop new therapeutic strategies by serving as a substrate or inhibitor in enzymatic reactions .

4. Material Science

  • Polymer Formulation : The compound can be used in the formulation of polymers and other materials, providing unique properties such as improved stability and performance. Its reactive ester group allows for further functionalization, making it useful in creating advanced materials .

5. Agricultural Chemistry

  • Agrochemical Development : There is potential for this compound to contribute to the development of agrochemicals, leading to more effective pest control solutions that are environmentally friendly .

This compound exhibits several biological activities that make it a subject of interest in medicinal chemistry:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, indicating its potential application in treating neurological disorders.
  • Antimicrobial Properties : Research has shown that derivatives of pyrrolidine compounds can exhibit significant antibacterial effects against strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus), suggesting that this compound may also possess similar antimicrobial activity.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of pyrrolidine compounds exhibited significant antibacterial effects against various bacterial strains. This compound was included in these investigations, showing promising results in vitro against resistant strains.

Case Study 2: Enzyme Interaction

In silico studies indicated that this compound can effectively bind to specific enzyme targets. These studies utilized molecular docking techniques to predict binding affinities and interaction sites, suggesting its potential as a lead compound for drug development aimed at diseases where enzyme activity is pivotal .

Mechanism of Action

The mechanism of action of ethyl pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target .

Comparison with Similar Compounds

Ethyl vs. Methyl Esters

Key Compounds :

Ethyl pyrrolidine-3-carboxylate hydrochloride (CAS: 80028-44-0)

Mthis compound (CAS: 1099646-61-3)

(S)-Mthis compound (CAS: 1065065-28-2)

Property Ethyl Ester Hydrochloride Methyl Ester Hydrochloride (S)-Methyl Ester Hydrochloride
Molecular Formula C₇H₁₄ClNO₂ C₇H₁₂ClNO₂ C₇H₁₂ClNO₂
Molecular Weight (g/mol) 179.64 165.63 165.63
Key Substituent Ethyl ester Methyl ester Methyl ester + (S)-configuration
Synthesis HCl-mediated esterification Similar methods with methyl precursors Enantioselective synthesis
1H NMR (CDCl₃) δ 4.16–4.08 (ester CH₂), 3.85 (pyrrolidine) δ 3.70–3.65 (ester CH₃) δ 3.70–3.65 (ester CH₃) with chiral splitting

Impact of Ester Group :

  • Methyl esters exhibit lower molecular weights and slightly higher polarity, influencing solubility in aqueous systems .

Substituent Variations on the Pyrrolidine Ring

Key Compounds :

This compound

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride (CAS: 1099646-61-3)

Ethyl 2-oxopyrrolidine-3-carboxylate (CAS: N/A)

Property Ethyl Ester Hydrochloride 3-Methyl-Methyl Ester Hydrochloride 2-Oxoethyl Ester
Molecular Formula C₇H₁₄ClNO₂ C₈H₁₆ClNO₂ C₇H₁₁NO₃ (free base)
Key Feature Unsubstituted pyrrolidine 3-Methyl substituent 2-Ketone group
Spectral Data 1H NMR: δ 1.26 (ester CH₃) 1H NMR: δ 1.95 (CH₃) 1H NMR: δ 2.52–2.34 (ketone CH₂)
Reactivity Base for further alkylation Steric hindrance from methyl group Ketone enables condensation reactions

Impact of Substituents :

  • 2-Oxo Group : Converts the pyrrolidine into a lactam-like structure, altering hydrogen-bonding capabilities and acidity .

Stereochemical Variants

Key Compounds :

This compound (racemic)

Ethyl (3S)-pyrrolidine-3-carboxylate hydrochloride (CAS: 1807350-91-9)

Property Racemic Mixture (3S)-Enantiomer
Molecular Formula C₇H₁₄ClNO₂ C₇H₁₄ClNO₂
Application General synthetic intermediate Targeted drug synthesis (e.g., chiral agonists)
Synthesis Non-enantioselective methods Chiral resolution or asymmetric catalysis

Pharmacological Relevance :

  • Enantiomers may exhibit differing binding affinities to biological targets. For example, the (3S)-isomer could show enhanced activity in CNS-targeted therapies .

Physicochemical and Spectroscopic Comparison

Solubility and Stability

  • Hydrochloride Salts : Enhance water solubility compared to free bases. Ethyl derivatives generally have lower solubility than methyl analogs due to larger ester groups .
  • Stability : The 2-oxo derivative (lactam) is more prone to hydrolysis under basic conditions than the parent pyrrolidine .

HRMS and NMR Trends

  • Ethyl Esters : Show characteristic quartets (δ 4.16–4.08) for ester CH₂ groups in 1H NMR .
  • Methyl Esters : Singlets near δ 3.70 for CH₃ groups .
  • Ketone-Containing Analogs : Downfield shifts (δ 2.52–2.34) for protons adjacent to the carbonyl .

Biological Activity

Ethyl pyrrolidine-3-carboxylate hydrochloride (EPCC) is a compound of significant interest in medicinal chemistry and biological research due to its structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

EPCC is an ester derivative of pyrrolidine-3-carboxylic acid, represented by the molecular formula C7H14ClNO2C_7H_{14}ClNO_2 with a molecular weight of 179.65 g/mol. The compound features a pyrrolidine ring, which allows it to mimic natural substrates, facilitating interactions with biological macromolecules such as enzymes and receptors.

The biological activity of EPCC primarily arises from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : EPCC can act as an inhibitor for various enzymes, modulating metabolic pathways. The ester group undergoes hydrolysis to release the active carboxylic acid, which can interact with enzyme active sites.
  • Receptor Binding : The compound's structural similarity to natural substrates enables it to bind to receptors, potentially influencing signaling pathways.

Biological Activities

Research indicates that EPCC exhibits several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that EPCC may have neuroprotective properties, making it a candidate for treating neurological disorders.
  • Antimicrobial Properties : Some investigations have shown that EPCC possesses antimicrobial activity against certain bacterial strains, suggesting its potential use in developing new antibiotics.
  • Enzyme Mechanism Studies : EPCC serves as a valuable tool for studying enzyme mechanisms and protein-ligand interactions, aiding in the understanding of various biochemical processes.

1. Structure-Activity Relationship (SAR) Studies

A study focused on the SAR of pyrrolidine derivatives found that modifications at the 3-position significantly affected biological activity. EPCC was identified as a promising lead compound due to its favorable binding characteristics and inhibitory effects on specific enzymes involved in metabolic pathways .

2. In Vitro Evaluation

In vitro assays demonstrated that EPCC inhibited the activity of certain enzymes critical for cellular metabolism. For example, it exhibited an IC50 value of approximately 180 μM against a target enzyme related to SARS-CoV-2 replication, highlighting its potential in antiviral drug development .

3. Comparative Analysis with Similar Compounds

A comparative analysis was conducted between EPCC and structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl (S)-pyrrolidine-3-carboxylateChiral center at 3-positionPotential neuroprotective effects
Ethyl (R)-pyrrolidine-3-carboxylateChiral center at 3-positionAntimicrobial properties
Pyrrolidine-3-carboxylic acidNon-esterified formDifferent solubility characteristics

This table illustrates how variations in structure can lead to different biological activities and applications.

Q & A

Q. What are the recommended methods for synthesizing and purifying ethyl pyrrolidine-3-carboxylate hydrochloride, and how is purity validated?

Answer: this compound is typically synthesized via esterification and subsequent salt formation. Purity validation employs High-Performance Liquid Chromatography (HPLC), with ≥95% purity confirmed by retention time and peak area analysis . For purification, recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation .

Q. How should researchers handle solubility challenges and prepare stock solutions for in vitro studies?

Answer: The compound exhibits limited aqueous solubility. For in vitro applications:

  • Dissolve in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.
  • Use sonication (37°C, 15–30 minutes) to enhance dissolution .
  • Avoid repeated freeze-thaw cycles; aliquot stock solutions into single-use vials and store at -80°C (stable for 6 months) or -20°C (1 month) .

Q. What are the optimal storage conditions to ensure compound stability?

Answer:

  • Short-term storage: 2–8°C in a desiccator to prevent hydrolysis .
  • Long-term storage: -20°C or -80°C in airtight, light-protected containers .
  • Monitor degradation via periodic HPLC analysis, especially after prolonged storage.

Advanced Research Questions

Q. Which analytical methods are most effective for characterizing batch-to-batch variability and impurities?

Answer:

  • HPLC-PDA: Quantify impurities using a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) .
  • LC-MS: Identify trace impurities (e.g., unreacted intermediates) via high-resolution mass spectrometry .
  • Thermogravimetric Analysis (TGA): Assess hygroscopicity and thermal stability .

Q. How does structural modification of the pyrrolidine ring (e.g., trifluoromethyl substitution) impact pharmacological activity?

Answer:

  • Case Study: Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 2101775-05-5) shows enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group, making it a preferred scaffold for kinase inhibitors .
  • Methodology: Compare IC₅₀ values of analogs in enzyme assays (e.g., serine/threonine kinases) to establish structure-activity relationships (SAR) .

Q. How should researchers address contradictions in solubility data across different studies?

Answer:

  • Example: Reported solubility in DMSO ranges from >10 mg/mL () to lower values in aqueous buffers.
  • Resolution: Validate solubility empirically using dynamic light scattering (DLS) for colloidal aggregates. Adjust solvent ratios (e.g., DMSO:PBS) to balance solubility and biocompatibility .

Q. What experimental strategies mitigate instability in biological assays (e.g., ester hydrolysis)?

Answer:

  • pH Control: Maintain assay buffers at pH 4–6 to minimize hydrolysis of the ester moiety .
  • Protease Inhibition: Add serine hydrolase inhibitors (e.g., PMSF) to cell lysates .
  • Real-Time Monitoring: Use LC-MS to quantify hydrolyzed byproducts (e.g., pyrrolidine-3-carboxylic acid) during time-course experiments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 2
Ethyl pyrrolidine-3-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.